7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
“7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” typically involves multi-step organic reactions. The starting materials are usually substituted anilines and aldehydes, which undergo condensation reactions to form the pyrazoloquinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, pyrazoloquinolines have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound may exhibit similar activities, making it a candidate for drug discovery and development.
Medicine
In medicine, compounds like this one are explored for their therapeutic potential. They may have applications in treating diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” would depend on its specific biological target. Generally, pyrazoloquinolines may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinoline Derivatives: Other compounds in this class may include different substituents on the phenyl rings or variations in the pyrazoloquinoline core.
Quinoline Derivatives: Compounds with a quinoline core structure but different functional groups.
Uniqueness
The uniqueness of “7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C25H22F3N3O5 |
---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C25H22F3N3O5/c1-34-18-8-5-13(11-19(18)35-2)14-9-16-21(17(32)10-14)20(22-23(29-16)30-31-24(22)33)12-3-6-15(7-4-12)36-25(26,27)28/h3-8,11,14,20H,9-10H2,1-2H3,(H3,29,30,31,33) |
InChI Key |
KQPKJDBUFRGCHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(C4=C(N3)NNC4=O)C5=CC=C(C=C5)OC(F)(F)F)C(=O)C2)OC |
Origin of Product |
United States |
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